2-Sulfinobenzoic acid
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Overview
Description
2-Sulfinobenzoic acid is an organic compound with the molecular formula C7H6O4SThis compound is characterized by the presence of both a sulfinic acid group and a carboxylic acid group attached to a benzene ring, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfinobenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-mercaptobenzoic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced through the sulfonation of benzoic acid followed by oxidation. This method involves the reaction of benzoic acid with sulfuric acid to form benzenesulfonic acid, which is then oxidized to yield this compound. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfinobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 2-sulfobenzoic acid or reduced to yield 2-mercaptobenzoic acid. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the sulfinic acid group .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
- Oxidation: 2-Sulfobenzoic acid
- Reduction: 2-Mercaptobenzoic acid
- Substitution: Various substituted benzoic acids depending on the nucleophile used .
Scientific Research Applications
2-Sulfinobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfinates.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Sulfinobenzoic acid involves its ability to interact with various molecular targets. The sulfinic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The carboxylic acid group also plays a role in its reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Sulfobenzoic acid
- 2-Mercaptobenzoic acid
- Benzoic acid
Comparison: 2-Sulfinobenzoic acid is unique due to the presence of both sulfinic and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Sulfobenzoic acid, it is less oxidized and has different reactivity patterns. Compared to 2-Mercaptobenzoic acid, it is more oxidized and has different applications in synthesis and research .
Properties
CAS No. |
13165-80-5 |
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Molecular Formula |
C7H6O4S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2-sulfinobenzoic acid |
InChI |
InChI=1S/C7H6O4S/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,8,9)(H,10,11) |
InChI Key |
KRSZKHITONYRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)O |
Origin of Product |
United States |
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